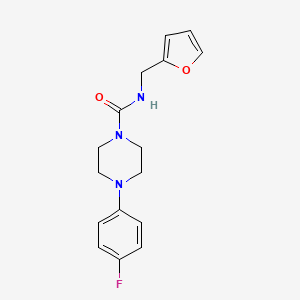

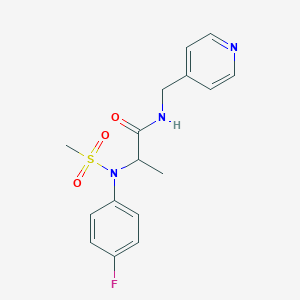

4-(4-fluorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds containing fluorine, such as 4-(4-fluorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide, often involves the incorporation of fluorinated atoms to improve the molecule's properties, including its electronegativity, stability, and hydrophobic effects. These effects are beneficial for biological activities. The synthesis of fluorine-substituted compounds, including those with 1,2,4-triazine moieties and related hetero-polycyclic nitrogen systems, has been extensively studied. The introduction of fluorine into these molecules enhances their stability and biological activity (Bakhotmah & Al-Otaibi, 2020).

Molecular Structure Analysis

The structural analysis of compounds containing piperazine and its analogues reveals that arylalkyl substituents, including the fluorophenyl and furylmethyl groups, can significantly improve the potency and selectivity of their binding affinity at certain receptors. This improvement is attributed to the contributions of pharmacophoric groups, highlighting the composite structure's role in determining selectivity and potency (Sikazwe et al., 2009).

Chemical Reactions and Properties

Piperazine and its derivatives exhibit a wide range of chemical reactions due to their versatile medicinally important scaffold. They serve as essential cores in numerous marketed drugs with diverse pharmacological activities. The reactivity of piperazine-based compounds, particularly in forming potent anti-mycobacterial agents, showcases their chemical versatility and the potential for developing new therapeutic agents (Girase et al., 2020).

Physical Properties Analysis

The physical properties of compounds containing the piperazine moiety are closely related to their structure. Modifications in the substitution pattern on the piperazine nucleus can significantly affect the medicinal potential of the resultant molecules. For instance, the introduction of fluorophenyl and furylmethyl groups can alter the compound's solubility, bioavailability, and pharmacokinetic and pharmacodynamic profiles, thereby influencing its overall therapeutic efficacy (Rathi et al., 2016).

Chemical Properties Analysis

The chemical properties of 4-(4-fluorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide and similar compounds are significantly influenced by their fluorine content and the presence of piperazine and furylmethyl groups. These groups contribute to the molecule's reactivity, stability, and interaction with biological targets. The incorporation of fluorine atoms, in particular, enhances the molecule's chemical properties, making it more effective for various applications, including as pharmacological probes (Qiu et al., 2009).

Aplicaciones Científicas De Investigación

Imaging Techniques and Neuroreceptor Studies

Development of PET Tracers

Fluorinated derivatives of WAY 100635, including compounds with piperazine and fluorophenyl groups, have been synthesized for use as PET tracers to quantify serotonin 5-HT1A receptors in neuropsychiatric disorders. These compounds exhibit high brain uptake, slow clearance, and high affinity for 5-HT1A receptors, promising improved in vivo quantification (García et al., 2014).

Alzheimer's Disease Research

A specific molecular imaging probe, incorporating a fluorophenyl and piperazine moiety, was used with PET imaging to quantify 5-HT1A receptor densities in the living brains of Alzheimer's disease patients, providing insights into the receptor's role in the disease (Kepe et al., 2006).

Antimicrobial and Antiviral Research

Antimicrobial Activity

Compounds structurally related to the provided chemical name, incorporating piperazine and fluorophenyl groups, have been synthesized and evaluated for their antimicrobial activity. These studies include the synthesis of cephalosporanic and penicillanic acid derivatives with noted antimicrobial properties (Başoğlu et al., 2013).

HIV-1 Attachment Inhibitors

Indole-based derivatives, featuring piperazine and fluorophenyl components, have been investigated as inhibitors of HIV-1 attachment, targeting the viral gp120 and host cell receptor CD4 interaction. The piperazine ring's substitution pattern was found critical for antiviral potency, highlighting the importance of these structural features in designing effective antiviral therapies (Wang et al., 2009).

Propiedades

IUPAC Name |

4-(4-fluorophenyl)-N-(furan-2-ylmethyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2/c17-13-3-5-14(6-4-13)19-7-9-20(10-8-19)16(21)18-12-15-2-1-11-22-15/h1-6,11H,7-10,12H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTQJTKUYJKMCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-({[3-cyano-4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-5-methyl-3-isoxazolecarboxylate](/img/structure/B4615050.png)

![{2-oxo-2-[(3-{[(3-pyridinylmethyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]ethoxy}acetic acid](/img/structure/B4615061.png)

![2-{3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole](/img/structure/B4615076.png)

![methyl 3-({[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4615080.png)

![ethyl 4-({[4-(2-furylmethyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B4615086.png)

![N-(sec-butyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4615108.png)

![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B4615112.png)

![3-bromo-N-[2-(mesityloxy)ethyl]benzamide](/img/structure/B4615135.png)

![N-allyl-N-[3-(2-biphenylyloxy)propyl]-2-propen-1-amine](/img/structure/B4615151.png)